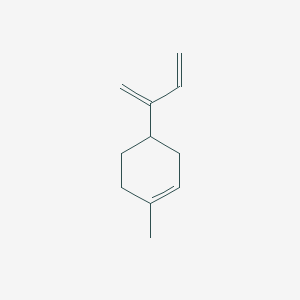
1-Methyl-4-(1-methyleneallyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-methyleneallyl)cyclohexene, also known as MCH, is an organic compound that belongs to the class of terpenes. It is a colorless liquid with a strong odor and is commonly used in the fragrance industry. However, recent scientific research has shown that MCH has potential applications in various fields, including medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-methyleneallyl)cyclohexene is not fully understood. However, it is believed that 1-Methyl-4-(1-methyleneallyl)cyclohexene exerts its effects by interacting with specific receptors in the body. For example, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to interact with the TRPA1 receptor, which is involved in pain sensation and inflammation.
Biochemische Und Physiologische Effekte
1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Methyl-4-(1-methyleneallyl)cyclohexene has anti-inflammatory and analgesic properties. In vivo studies have shown that 1-Methyl-4-(1-methyleneallyl)cyclohexene can reduce pain and inflammation in animal models. 1-Methyl-4-(1-methyleneallyl)cyclohexene has also been shown to have insecticidal and repellent properties, making it a potential candidate for use in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-4-(1-methyleneallyl)cyclohexene in lab experiments is its availability. 1-Methyl-4-(1-methyleneallyl)cyclohexene is commercially available and can be easily synthesized in the lab. Another advantage is its low toxicity, making it a safe compound to work with. However, one of the limitations of using 1-Methyl-4-(1-methyleneallyl)cyclohexene in lab experiments is its strong odor, which can be unpleasant and may interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-(1-methyleneallyl)cyclohexene. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of 1-Methyl-4-(1-methyleneallyl)cyclohexene. Another direction is the use of 1-Methyl-4-(1-methyleneallyl)cyclohexene as a natural insecticide and repellent in agriculture. Additionally, the use of 1-Methyl-4-(1-methyleneallyl)cyclohexene as a precursor for the synthesis of various chemicals in biotechnology is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 1-Methyl-4-(1-methyleneallyl)cyclohexene and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-Methyl-4-(1-methyleneallyl)cyclohexene involves the reaction of myrcene, a terpene found in many plants, with formaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain 1-Methyl-4-(1-methyleneallyl)cyclohexene. The synthesis of 1-Methyl-4-(1-methyleneallyl)cyclohexene is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-methyleneallyl)cyclohexene has been extensively studied for its potential applications in various fields. In medicine, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been used as a natural insecticide and repellent. In biotechnology, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been used as a precursor for the synthesis of various chemicals.
Eigenschaften
CAS-Nummer |
19957-85-8 |
|---|---|
Produktname |
1-Methyl-4-(1-methyleneallyl)cyclohexene |
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
4-buta-1,3-dien-2-yl-1-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10(3)11-7-5-9(2)6-8-11/h4-5,11H,1,3,6-8H2,2H3 |
InChI-Schlüssel |
JYGOLEQLBBTOMP-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)C=C |
Kanonische SMILES |
CC1=CCC(CC1)C(=C)C=C |
Andere CAS-Nummern |
19957-85-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



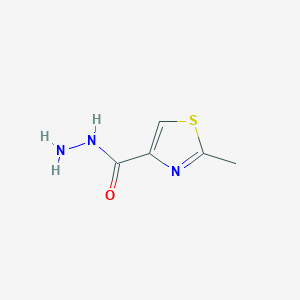
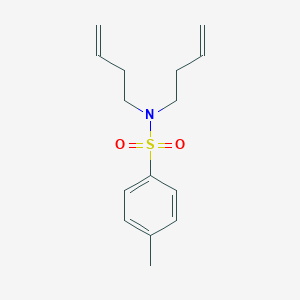
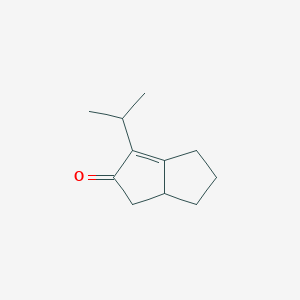


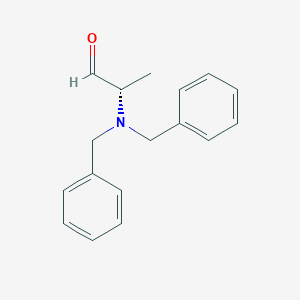
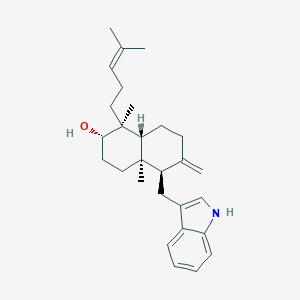


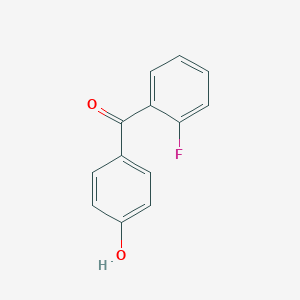

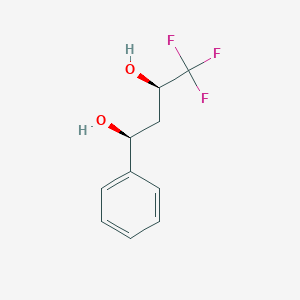
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)